![molecular formula C15H17NSi B1375435 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline CAS No. 1315248-52-2](/img/structure/B1375435.png)
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
Overview
Description
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a quinoline core substituted with a methyl group at the 2-position and a trimethylsilyl-ethynyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline typically involves the use of ethynyltrimethylsilane as a key reagent. One common method is the Sonogashira cross-coupling reaction, which involves the coupling of an aryl halide with an ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline core or the ethynyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at specific positions on the quinoline core.
Scientific Research Applications
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound may serve as a precursor for drug development.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the ethynyl and trimethylsilyl groups, making it less versatile in terms of chemical reactivity.
6-Ethynylquinoline: Similar structure but without the trimethylsilyl group, which affects its stability and reactivity.
2-Methyl-6-ethynylquinoline: Similar but lacks the trimethylsilyl group, impacting its physical and chemical properties.
Uniqueness
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline is unique due to the presence of both the methyl and trimethylsilyl-ethynyl groups, which confer distinct chemical reactivity and potential for diverse applications. The trimethylsilyl group enhances the compound’s stability and facilitates its use in various synthetic transformations.
Biological Activity
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline is a novel compound that has garnered attention due to its unique structural features and potential biological activities. As a derivative of quinoline, this compound possesses a quinoline ring substituted with a methyl group and a trimethylsilyl-ethynyl moiety. Its chemical formula is with a molecular weight of 239.39 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
1. Interaction with Metabotropic Glutamate Receptors
One of the most significant biological activities of this compound is its role as an antagonist of the metabotropic glutamate receptor subtype 5 (mGlu5). This receptor is implicated in various neurological disorders such as anxiety, depression, and schizophrenia. Research indicates that this compound selectively binds to mGlu5 receptors, influencing downstream signaling pathways critical for neuronal function.
3. Anticancer Potential
The anticancer activity of quinoline derivatives has been widely studied. Although direct evidence for the anticancer effects of this compound is sparse, related compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. The structural characteristics of this compound may contribute to its potential as an anticancer agent .
Binding Affinity Studies
Studies investigating the binding affinity of this compound to mGlu5 receptors reveal that it competes effectively with other ligands, suggesting a mechanism that could modulate receptor activity and downstream signaling pathways. This modulation may lead to therapeutic effects in conditions characterized by altered glutamate signaling.
Cellular Effects
The compound's interactions at the cellular level can influence various processes such as gene expression and metabolic pathways. It may act as an inhibitor or activator depending on the cellular context, potentially impacting key signaling proteins involved in neuronal health and disease .
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline, and what are their mechanistic considerations?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed Sonogashira coupling between 6-bromo-2-methylquinoline and trimethylsilylacetylene. Key steps include:
- Catalytic System : Pd(PPh₃)₄/CuI in a triethylamine/THF solvent system (optimized at 60–80°C for 12–24 hours) .
- Cyclization : Sulfuric acid-promoted condensation of 2-(2-(trimethylsilyl)ethynyl)anilines with aldehydes in alcoholic solvents, forming the quinoline backbone .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Verify the trimethylsilyl group (δ 0.1–0.3 ppm for Si(CH₃)₃) and ethynyl proton absence (indicative of coupling completion). The quinoline aromatic protons appear between δ 7.5–9.0 ppm .
- X-ray Crystallography : Resolve spatial arrangement, as demonstrated for analogous quinolinium salts (e.g., planar quinoline ring with dihedral angles <80° relative to substituents) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ peak matching the molecular formula (C₁₆H₁₇NSi).
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Sparingly soluble in water; highly soluble in DCM, THF, and DMSO. Pre-solubilization in DMSO is recommended for biological assays .
- Stability : The trimethylsilyl ethynyl group is hydrolytically sensitive. Store under inert atmosphere (argon) at –20°C to prevent desilylation .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during the Sonogashira coupling step?
- Methodological Answer :
- Catalyst Loading : Reduce Pd(PPh₃)₄ to 2 mol% and CuI to 5 mol% to minimize homocoupling byproducts.
- Oxygen-Free Conditions : Use degassed solvents and Schlenk techniques to prevent oxidative dimerization of trimethylsilylacetylene .
- Monitoring : Employ TLC (hexane:ethyl acetate = 4:1) to track reaction progress; isolate intermediates if Glaser coupling is observed.
Q. What strategies resolve contradictions between computational (DFT) predictions and experimental spectroscopic data for this compound?
- Methodological Answer :
- Conformational Analysis : Compare DFT-optimized geometries (e.g., Gaussian 16, B3LYP/6-311+G(d,p)) with X-ray data to validate substituent orientations .
- NMR Chemical Shift Calculations : Use GIAO methods to simulate shifts for proton-deficient regions (e.g., ethynyl-silicon moiety) and reconcile discrepancies .
Q. How does the trimethylsilyl ethynyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Effect : The -C≡C-Si(CH₃)₃ group reduces electron density on the quinoline ring, enhancing electrophilic substitution at the 4-position.
- Stille Coupling : The silyl group acts as a protective moiety; its removal (via TBAF) post-coupling enables further functionalization .
- DFT Studies : Frontier molecular orbital analysis (HOMO/LUMO) quantifies the substituent’s impact on charge distribution .
Q. Data Contradiction Analysis
Q. How should researchers address inconsistent melting point reports for this compound across literature sources?
- Methodological Answer :
- Purity Assessment : Re-crystallize the compound using mixed solvents (e.g., ethanol/water) and compare DSC thermograms with literature data .
- Polymorphism Screening : Conduct X-ray powder diffraction (XRPD) to identify crystalline forms affecting melting behavior .
Properties
IUPAC Name |
trimethyl-[2-(2-methylquinolin-6-yl)ethynyl]silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NSi/c1-12-5-7-14-11-13(6-8-15(14)16-12)9-10-17(2,3)4/h5-8,11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIBCGCWBHXULV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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